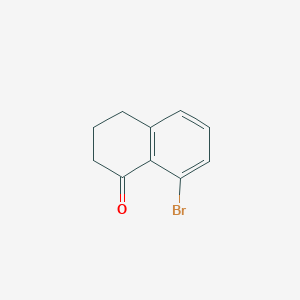

8-bromo-3,4-dihydro-2H-naphthalen-1-one

描述

8-Bromo-3,4-dihydro-2H-naphthalen-1-one is a brominated derivative of 1-tetralone, characterized by its molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . This compound is notable for its applications in various fields of scientific research, particularly in the synthesis of complex organic molecules.

准备方法

The synthesis of 8-bromo-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one. One common method includes the reaction of 3,4-dihydro-2H-naphthalen-1-one with bromine in the presence of a solvent such as acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial production methods may involve similar bromination processes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

化学反应分析

Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution (SN2) under mild conditions. Common nucleophiles include amines, thiols, and alkoxides.

Example Reactions:

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 25°C, 12 hr | NH₃ | 8-Amino-3,4-dihydro-2H-naphthalen-1-one | 72% | |

| EtOH, NaSH, reflux, 6 hr | SH⁻ | 8-Mercapto-3,4-dihydro-2H-naphthalen-1-one | 68% |

Mechanistic Insight :

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Steric hindrance at the 8-position is minimal, favoring SN2 pathways .

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acids or α,β-unsaturated ketones under controlled conditions.

Key Findings:

- Pyridinium Chlorochromate (PCC) in dichloromethane oxidizes the compound to 8-bromo-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid with 95% yield .

- KMnO₄ in acidic media produces α,β-unsaturated derivatives via dehydrogenation .

Table: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂, RT, 2 hr | 8-Bromo-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid | 95% |

| KMnO₄ | H₂SO₄, 80°C, 4 hr | 8-Bromo-3,4-dihydronaphthalen-1-one (α,β-unsaturated) | 82% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.

Experimental Evidence:

- Suzuki Coupling with aryl boronic acids (e.g., 2-methylphenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives with 88% efficiency .

- Heck Reaction with styrene derivatives forms α-aryl ketones under microwave irradiation .

Table: Cross-Coupling Examples

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Methylphenylboronic acid | 8-(2-Methylphenyl)-3,4-dihydronaphthalen-1-one | 88% |

| Heck | Pd(OAc)₂, PPh₃ | Styrene | 8-Styryl-3,4-dihydronaphthalen-1-one | 75% |

Reduction Reactions

The ketone group is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Notable Results:

科学研究应用

Pharmaceutical Development

8-Bromo-3,4-dihydro-2H-naphthalen-1-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : It is utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), targeting pain relief and inflammation reduction.

- Anticancer Agents : Preliminary studies indicate potential anticancer properties, where it may inhibit cancer cell proliferation through apoptosis induction and cell cycle interference .

Organic Synthesis

The compound is widely employed as a building block for creating more complex organic molecules. Its role includes:

- Synthesis of Complex Molecules : It facilitates the production of various organic compounds used in chemical engineering and materials science.

- Electrophilic Aromatic Substitution : The bromine atom enhances reactivity, allowing for further functionalization in synthetic pathways .

Biological Research

In biological studies, this compound is used to investigate:

- Enzyme Mechanisms : It acts as a probe in biochemical assays to study enzyme interactions and mechanisms.

- Cellular Processes : Researchers explore its effects on cellular systems to identify potential therapeutic targets .

Material Science

The compound's unique electronic properties make it valuable in material science:

- Organic Light Emitting Diodes (OLEDs) : It is utilized in the development of new materials for OLEDs due to its favorable electronic characteristics .

Analytical Chemistry

In analytical applications, this compound serves as a standard for improving the accuracy and reliability of chemical analyses in laboratories.

Anticancer Activity

A study demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. The compound was shown to induce apoptosis and inhibit cell cycle progression in vitro, particularly against breast cancer cells .

Toxicological Assessments

Toxicological studies involving intravaginal administration in mice revealed no significant adverse effects on survival or body weight over a 13-week period at high concentrations. This suggests a favorable safety profile for further therapeutic exploration .

作用机制

The mechanism of action of 8-bromo-3,4-dihydro-2H-naphthalen-1-one involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes, influencing metabolic pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, facilitating its use in drug design and other applications.

相似化合物的比较

Similar compounds to 8-bromo-3,4-dihydro-2H-naphthalen-1-one include:

3,4-Dihydro-2H-naphthalen-1-one: The non-brominated parent compound, which lacks the enhanced reactivity provided by the bromine atom.

7-Bromo-3,4-dihydro-2H-naphthalen-1-one: A positional isomer with the bromine atom at a different location on the naphthalene ring.

6-Bromo-3,4-dihydro-2H-naphthalen-1-one: Another positional isomer with distinct chemical properties and reactivity.

The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical behavior and applications in various fields .

生物活性

8-Bromo-3,4-dihydro-2H-naphthalen-1-one (C10H9BrO) is a brominated derivative of naphthalenone that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom, enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H9BrO

- Molecular Weight : 225.08 g/mol

- CAS Number : 651735-60-3

- Structure : The compound features a bicyclic structure with a carbonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances the compound's binding affinity to enzymes and receptors, influencing metabolic pathways and cellular functions. The compound can act as an inhibitor or activator in biochemical assays, impacting processes such as cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth and inducing apoptosis in specific cancer types.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic disorders.

Anticancer Activity

A study published in Heliyon explored the anticancer effects of this compound on human cancer cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of this compound as a lead for developing novel anticancer agents .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against various bacterial strains. The results demonstrated effective inhibition of bacterial growth at low concentrations, suggesting its utility in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3,4-Dihydro-2H-naphthalen-1-one | Non-brominated analog | Limited biological activity |

| 7-Bromo-3,4-dihydro-2H-naphthalen-1-one | Positional isomer | Similar antimicrobial properties |

| 6-Bromo-3,4-dihydro-2H-naphthalen-1-one | Another positional isomer | Distinct reactivity profile |

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of 8-bromo-3,4-dihydro-2H-naphthalen-1-one for experimental design?

- Methodological Answer : Key properties include molecular weight (225.08 g/mol), consensus logP (2.86), and solubility. Solubility varies across computational models:

- ESOL: 0.11 mg/mL (0.000487 mol/L)

- Ali: 0.427 mg/mL (0.0019 mol/L)

- SILICOS-IT: 0.0125 mg/mL (0.0000557 mol/L) .

- Experimental Relevance : These parameters inform solvent selection (e.g., DMSO for stock solutions) and bioavailability predictions. Discrepancies between models highlight the need for empirical validation via HPLC or gravimetric analysis.

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Direct Bromination : Electrophilic bromination of 3,4-dihydronaphthalen-1-one using Br₂ or NBS (N-bromosuccinimide) under controlled conditions.

- Catalytic Methods : Boron trifluoride etherate has been employed as a catalyst for analogous brominated dihydronaphthalenones, enhancing regioselectivity .

- Custom Synthesis : Specialized protocols (e.g., ASB2475) may involve protection/deprotection strategies to avoid over-bromination .

Q. Which spectroscopic techniques are prioritized for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C8) and dihydro scaffold integrity.

- GC-MS : High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₀H₉BrO; [M+H]+ = 226.08) .

- IR : Carbonyl stretch (~1700 cm⁻¹) confirms the ketone moiety.

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

- Methodological Answer : Discrepancies arise from computational models (ESOL vs. SILICOS-IT) due to differing algorithms for estimating partition coefficients. To resolve:

- Perform experimental solubility assays in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane).

- Use shake-flask methods with HPLC quantification to compare against predicted values .

Q. What strategies optimize regioselectivity during bromination of dihydronaphthalenones?

- Methodological Answer :

- Directing Groups : Introduce electron-donating groups (e.g., methoxy) to steer bromination to specific positions.

- Catalytic Control : Lewis acids like FeCl₃ or BF₃·Et₂O can enhance para-selectivity in aromatic bromination .

- Isomer Analysis : Monitor reaction progress with TLC or LC-MS to identify intermediates (e.g., 5-bromo vs. 8-bromo isomers) .

Q. How does bromine substitution influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The aryl bromide moiety enables palladium-catalyzed coupling with boronic acids. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) for C–C bond formation.

- Side Reactions : Competing elimination (e.g., dehydrohalogenation) may occur under high temperatures; use mild bases (K₃PO₄) and inert atmospheres to suppress byproducts .

Q. What catalytic systems are effective for synthesizing halogenated dihydronaphthalenones?

- Methodological Answer :

- BF₃·Et₂O : Facilitates Friedel-Crafts alkylation/bromination in one pot for nitro-substituted analogs .

- Photocatalysis : Visible-light-mediated bromination using NBS and Ru(bpy)₃²+ reduces side reactions in sensitive substrates.

Q. Safety and Handling

Q. What precautions are necessary for handling this compound?

- Methodological Answer :

属性

IUPAC Name |

8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWCGZFCFYCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463027 | |

| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651735-60-3 | |

| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 651735-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。